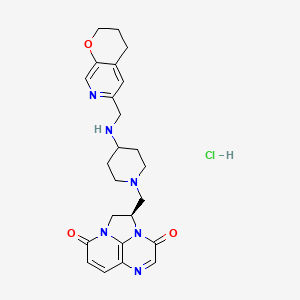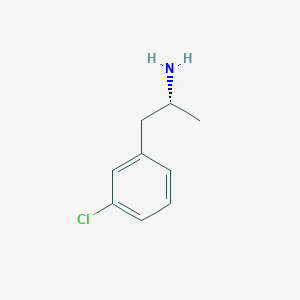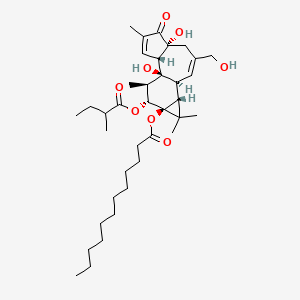
12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate typically involves the esterification of phorbol with 2-methylbutyric acid and dodecanoic acid. The reaction is carried out under controlled conditions to ensure the correct attachment of the acyl groups at the 12th and 13th positions of the phorbol molecule .
Industrial Production Methods: Industrial production of this compound involves the extraction of phorbol esters from Croton tiglium seeds, followed by purification and chemical modification to obtain the desired ester. The process includes solvent extraction, chromatography, and esterification reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the phorbol ester, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the ester groups, leading to different derivatives.
Substitution: Substitution reactions can replace one or more functional groups on the phorbol ester, creating new compounds with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate is used as a model compound to study the reactivity and mechanisms of phorbol esters. It serves as a reference for synthesizing other biologically active esters .
Biology: In biological research, this compound is used to investigate the role of PKC in cellular signaling pathways. It helps in understanding how PKC activation affects cell proliferation, differentiation, and apoptosis .
Medicine: In medicine, this compound is studied for its potential therapeutic applications. It has shown promise in cancer research due to its ability to modulate PKC activity, which is involved in tumor promotion and progression .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a tool for screening PKC inhibitors. It also finds applications in the production of bioactive compounds for research and development .
Wirkmechanismus
12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate exerts its effects primarily through the activation of PKC. The compound binds to the regulatory domain of PKC, leading to its activation. Activated PKC then phosphorylates various target proteins, triggering a cascade of signaling events that regulate cellular functions such as gene expression, cell cycle progression, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Phorbol 12,13-Dibutyrate (PDBu): Another potent PKC activator used in cancer research.
12-O-Tetradecanoylphorbol-13-acetate (TPA): Widely used in research to study PKC activation and its effects on cells.
12-O-Acetylphorbol-13-decanoate: Similar in structure but with different acyl groups, leading to varied biological activities.
Uniqueness: 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate is unique due to its specific acyl groups, which confer distinct biological properties. Its ability to selectively activate PKC makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
250268-59-8 |
|---|---|
Molekularformel |
C37H58O8 |
Molekulargewicht |
630.8 g/mol |
IUPAC-Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-(2-methylbutanoyloxy)-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] dodecanoate |
InChI |
InChI=1S/C37H58O8/c1-8-10-11-12-13-14-15-16-17-18-29(39)45-37-30(34(37,6)7)27-20-26(22-38)21-35(42)28(19-24(4)31(35)40)36(27,43)25(5)32(37)44-33(41)23(3)9-2/h19-20,23,25,27-28,30,32,38,42-43H,8-18,21-22H2,1-7H3/t23?,25-,27+,28-,30-,32-,35-,36-,37-/m1/s1 |
InChI-Schlüssel |
HNUDFMQYCDPTHE-QPUDZDCCSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OC(=O)C(C)CC)C)O)C=C(C4=O)C)O)CO |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(C)CC)C)O)C=C(C4=O)C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


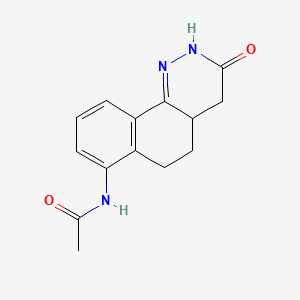
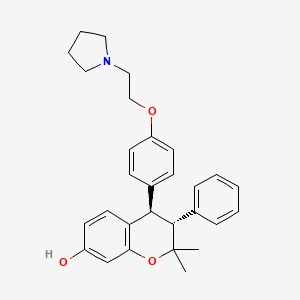

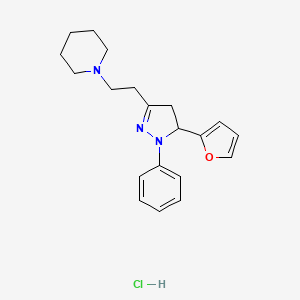
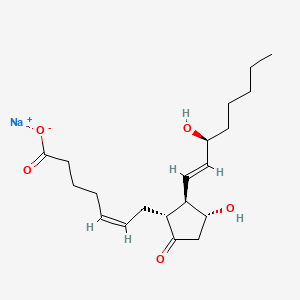
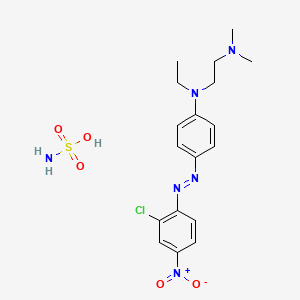
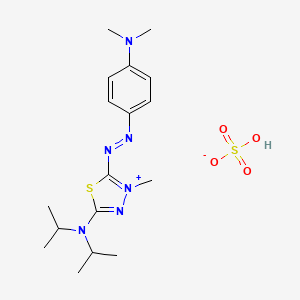

![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)

![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
